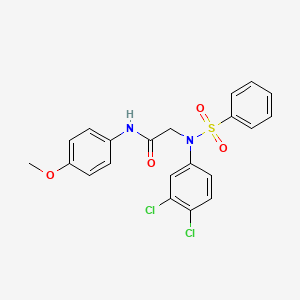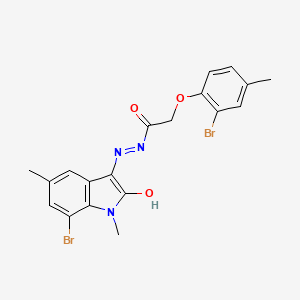![molecular formula C16H14BrN3O2S2 B6085503 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPTP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. BPTP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, BPTP has been shown to inhibit the aggregation of amyloid-beta peptides, which is a desirable effect for therapeutic agents for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol in lab experiments include its potent anticancer activity and its potential as a therapeutic agent for Alzheimer's disease. However, the limitations of using BPTP in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol. One direction is to investigate the potential of BPTP as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore the potential of BPTP as a chemosensitizer, which can enhance the efficacy of existing anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of BPTP and to optimize its synthesis method for higher yield and purity.
Méthodes De Synthèse
The synthesis method of 2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol involves the reaction of 2-bromo-4-hydroxyacetophenone with ethyl bromoacetate, followed by the reaction of the resulting compound with 2-aminothiazole and 2-pyrimidinylthiomethyl chloride. The final product is obtained by the reaction of the intermediate compound with sodium ethoxide. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. BPTP has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, BPTP has been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-bromo-6-ethoxy-4-[4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S2/c1-2-22-13-7-10(6-12(17)14(13)21)15-20-11(8-23-15)9-24-16-18-4-3-5-19-16/h3-8,21H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFZUNCDSJEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC(=CS2)CSC3=NC=CC=N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-{4-[(pyrimidin-2-ylsulfanyl)methyl]-1,3-thiazol-2-yl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B6085424.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085428.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B6085450.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B6085485.png)
![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![N-allyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6085506.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)